1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-

説明

特性

IUPAC Name |

2-(4-methylpyridin-2-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-9-6-7-14-12(8-9)13-15-10-4-2-3-5-11(10)16-13/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBRKEZZOSQHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348647 | |

| Record name | 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-47-4 | |

| Record name | 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14044-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-benzimidazole 2-(4-methyl-2-pyridinyl)- chemical structure and properties

An In-depth Technical Guide to 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing detailed insights into the chemical structure, properties, synthesis, and potential applications of 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-.

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic aromatic compound, formed by the fusion of benzene and imidazole rings, is a constituent of vitamin B12 and a core structure in numerous pharmaceuticals.[1][2] The specific derivative, 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-, which incorporates a methyl-substituted pyridine ring at the 2-position, has garnered interest for its potential in modulating various biological targets. This document provides a detailed examination of this compound, from its fundamental chemical identity to its synthesis and relevance in contemporary research.

Chemical Identity and Structure

The precise identification and structural understanding of a compound are paramount for any research and development endeavor.

IUPAC Name: 2-(4-methylpyridin-2-yl)-1H-benzo[d]imidazole

Synonyms: 2-(4-methyl-2-pyridinyl)-1H-benzimidazole, 2-(4'-methyl-2'-pyridyl)benzimidazole

The fundamental structure consists of a benzimidazole ring system linked at the 2-position to a pyridine ring, which is substituted with a methyl group at its 4-position.

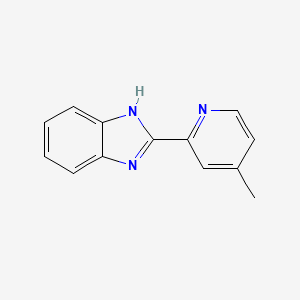

Molecular Structure Diagram

Caption: Chemical structure of 2-(4-methylpyridin-2-yl)-1H-benzimidazole.

Physicochemical Properties

A summary of the key physicochemical properties is provided below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁N₃ | [3] |

| Molecular Weight | 209.25 g/mol | [4] |

| Appearance | Crystalline solid | [4] |

| Melting Point | Not available | |

| logP (Octanol/Water) | Not available | |

| CAS Number | 6504-09-2 | [3] |

Synthesis and Purification

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry.[5] A common and reliable method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6] For 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-, the synthesis is typically achieved through the reaction of o-phenylenediamine with 4-methylpicolinic acid.

Synthesis Protocol

Reaction: Condensation of o-phenylenediamine with 4-methylpicolinic acid.

Reagents and Solvents:

-

o-Phenylenediamine

-

4-Methylpicolinic acid

-

Polyphosphoric acid (PPA) or another suitable condensing agent

-

Sodium bicarbonate (for neutralization)

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of o-phenylenediamine and 4-methylpicolinic acid.

-

Condensation: Add polyphosphoric acid (acting as both a catalyst and a solvent) to the flask. Heat the mixture at an elevated temperature (typically 120-150 °C) for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add it to a beaker of ice-cold water.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-.

-

Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the final compound should be confirmed using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.[7]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-.

Spectroscopic Characterization

The structural confirmation of the synthesized compound relies on various spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzimidazole and pyridine rings, as well as a singlet for the methyl group protons.[7] The tautomeric equilibrium of the imidazole proton may also be observable.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and aromatic C-H stretching.[4]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 210.10.[4]

Applications in Drug Development and Research

Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[1][8] The 2-(pyridinyl)benzimidazole scaffold, in particular, has been investigated for various therapeutic applications.

-

Kinase Inhibition: Compounds with a similar 2-(pyridyl)-benzimidazole core have been identified as inhibitors of protein kinases, such as Protein Kinase N2 (PKN2), which is a target of interest in cancer research.[9] The specific substitution pattern on the pyridine ring can influence the potency and selectivity of kinase inhibition.

-

Anti-ulcer Agents: Modified benzimidazole structures are the basis for a major class of anti-ulcer drugs known as proton pump inhibitors.[10] While the subject compound is not a proton pump inhibitor, this highlights the versatility of the benzimidazole core in targeting diverse biological systems.

-

Antihistaminic Agents: Certain 2-substituted benzimidazoles have been explored as H1-antihistaminic agents.[11]

-

Coordination Chemistry: The nitrogen atoms in both the imidazole and pyridine rings make this compound an excellent ligand for coordinating with metal ions. This property is utilized in the development of metal-based catalysts and fluorescent probes.[6][12]

Conclusion

1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- is a compound of significant interest owing to its versatile benzimidazole core and the presence of a coordinating pyridine moiety. Its synthesis is achievable through established chemical methods, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The potential for this and related compounds to serve as scaffolds for the development of new therapeutic agents, particularly in the area of kinase inhibition, warrants further investigation. This guide provides a foundational understanding for researchers looking to explore the chemistry and biological activity of this promising molecule.

References

-

2-((4-pyridin-2-ylpiperazine-1-yl)methyl)-1H-benzimidazole - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]

-

2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. Part II, 1H nmr characterization. (2025, August 9). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H- benzimidazoles as antiulcer agents. (1990). PubMed. Retrieved February 26, 2026, from [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

-

Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. (n.d.). ScienceDirect. Retrieved February 26, 2026, from [Link]

-

2-(4-methylpyridin-2-yl)-1 H -benzimidazole derivatives. Part I. X-Ray structural analysis. (2025, August 8). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). (n.d.). Cheméo. Retrieved February 26, 2026, from [Link]

-

Benzimidazole. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

-

1H-Benzimidazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]

-

1H-Benzimidazole, 2-(6-methyl-2-pyridinyl)-. (n.d.). CAS Common Chemistry. Retrieved February 26, 2026, from [Link]

-

1H-Benzimidazole, 2-methyl-. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]

-

The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Benzimidazoles in Drug Discovery: A Patent Review. (n.d.). OUCI. Retrieved February 26, 2026, from [Link]

-

Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

-

Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. (2017, February 20). ResearchGate. Retrieved February 26, 2026, from [Link]

-

2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity. (n.d.). PubMed. Retrieved February 26, 2026, from [Link]

-

Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents. (n.d.). ACS Publications. Retrieved February 26, 2026, from [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. rsc.org [rsc.org]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-[[(4-fluoroalkoxy-2-pyridyl)methyl]sulfinyl]-1H- benzimidazoles as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. a2bchem.com [a2bchem.com]

The Pharmacological Potential of 2-Substituted Benzimidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The benzimidazole scaffold, a bicyclic molecule formed by the fusion of benzene and imidazole rings, represents one of the most significant privileged structures in medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a cornerstone in the development of therapeutic agents.[3] The most prominent natural benzimidazole is N-ribosyl-dimethylbenzimidazole, which serves as a crucial axial ligand for cobalt in the vitamin B12 core. The versatility of the benzimidazole nucleus, particularly the ease with which functional groups can be introduced at the 2-position, has unlocked a vast and diverse pharmacological landscape.[1][4] Derivatives substituted at this position have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties, solidifying their status as a critical pharmacophore in modern drug discovery.[1][2][5]

This technical guide provides an in-depth exploration of the pharmacological potential of 2-substituted benzimidazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols that underpin the investigation of this versatile chemical class.

The Benzimidazole Scaffold: A Privileged Framework

The designation of the benzimidazole ring as a "privileged scaffold" stems from its unique combination of structural and chemical properties that enable it to bind to multiple, distinct biological targets. This versatility is rooted in several key features:

-

Structural Mimicry: Its architecture is bioisosteric to natural nucleotides, enabling it to function as an antimetabolite and interact with the biopolymers of living systems.[3]

-

Hydrogen Bonding Capability: The imidazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), facilitating strong and specific interactions within protein active sites.[6]

-

Aromatic and Planar Nature: The fused ring system is planar and aromatic, promoting favorable π-π stacking interactions with aromatic amino acid residues in biological targets.[6]

-

Synthetic Accessibility: The scaffold can be synthesized through straightforward and robust chemical reactions, allowing for the facile introduction of diverse substituents, especially at the C2 position, to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[1][2]

Core Synthetic Strategies

The most common and efficient method for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) or an aldehyde.[7] The Phillips condensation, which uses a carboxylic acid under acidic conditions, is a classic example. Modern variations employ various catalysts and conditions to improve yields and simplify procedures.[7][8]

Caption: General workflow for the synthesis of 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of 2-Aryl Benzimidazoles via Condensation

This protocol describes a common method for synthesizing a 2-aryl benzimidazole derivative using polyphosphoric acid (PPA) as both a catalyst and a condensing agent.[8]

Materials:

-

4-Substituted-1,2-phenylenediamine (1.0 eq)

-

Substituted benzoic acid (1.0 eq)

-

Polyphosphoric acid (PPA)

-

Xylene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water

-

Ethyl acetate or Tetrahydrofuran (THF) for recrystallization

Procedure:

-

Reaction Setup: To a suspension of polyphosphoric acid (approx. 10 g per 0.02 mol of reactant) in xylene (15 mL) in a round-bottom flask, add the 4-substituted-1,2-phenylenediamine (1.0 eq) and the corresponding benzoic acid (1.0 eq) at 80°C.

-

Heating: Raise the temperature of the reaction mixture to 145°C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Cool the reaction mixture to below 100°C and carefully add hot water while stirring to break down the PPA. The product may precipitate out.

-

Filtration: Filter the hot reaction mixture through a Buchner funnel to isolate the crude solid product.

-

Neutralization: Resuspend the crude solid in water (approx. 60 mL) and neutralize the solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Final Wash and Drying: Filter the neutralized solid, wash thoroughly with hot water (2 x 40 mL) to remove any remaining salts, and dry the product under vacuum.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., THF/water or ethyl acetate/hexane) to obtain the pure 2-substituted benzimidazole derivative.

-

Characterization: Confirm the structure of the final compound using techniques such as Melting Point, IR, ¹H-NMR, and Mass Spectrometry.[9]

Causality: The use of PPA is critical as it acts as a strong dehydrating agent, driving the final cyclization step (the conversion of the amide intermediate to the benzimidazole) to completion by removing the water molecule that is formed.[8] Heating to a high temperature (145°C) provides the necessary activation energy for the condensation and subsequent intramolecular cyclization.

Spectrum of Pharmacological Activities and Mechanisms of Action

The substitution at the 2-position of the benzimidazole scaffold dictates its interaction with biological targets, leading to a wide array of pharmacological effects.

Caption: Multiple anticancer mechanisms of 2-substituted benzimidazole derivatives.

Anticancer Activity

Benzimidazole derivatives exhibit significant cytotoxic effects against numerous cancer types through a variety of mechanisms.[4]

-

Tubulin Polymerization Inhibition: This is a hallmark mechanism. Compounds like mebendazole and albendazole bind to the colchicine-binding site on β-tubulin, disrupting microtubule assembly.[4][10] This leads to mitotic arrest in the G2/M phase of the cell cycle and ultimately induces apoptosis.[4]

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows certain derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[4][11] Others act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to catastrophic DNA damage.[4][12]

-

Kinase Inhibition: Many derivatives have been developed as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[13] Dovitinib, a benzimidazole-quinolinone hybrid, is an example of a multi-target kinase inhibitor.[13]

-

Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are critical for DNA repair. Benzimidazole-carboxamide derivatives like Veliparib and Rucaparib inhibit PARP, which is particularly effective in cancers with existing DNA repair defects (e.g., BRCA mutations).[3]

Antimicrobial Activity

2-substituted benzimidazoles have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[9][14]

-

Antibacterial Action: These compounds can act against both Gram-positive and Gram-negative bacteria.[15] Some derivatives show potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[16] The mechanism can involve the inhibition of essential bacterial enzymes or disruption of intracellular transport.[17]

-

Antifungal Action: Derivatives have shown efficacy against fungi such as Candida albicans and Aspergillus niger.[15][18] The mechanism often involves disrupting cell wall synthesis or other vital cellular processes.

Antiviral Activity

The benzimidazole scaffold is present in compounds active against both RNA and DNA viruses.[19][20]

-

Mechanism of Action: Their antiviral potential is versatile, with derivatives reported to inhibit viral proteases, polymerases, or entry into host cells.[6][19]

-

Spectrum of Activity: Compounds have shown inhibitory effects against Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), influenza, poxviruses (including Vaccinia and Monkeypox), and herpesviruses.[19][21]

Anti-inflammatory Activity

Several 2-substituted benzimidazoles exhibit potent anti-inflammatory effects, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[14]

-

Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins.[8][22] Some newer derivatives have been investigated as multi-targeting agents that also inhibit other inflammatory targets like aldose reductase and phospholipase A2.[22]

Anthelmintic Activity

This is one of the most well-established therapeutic applications of benzimidazoles.

-

Mechanism of Action: Drugs like albendazole, mebendazole, and flubendazole selectively bind to the β-tubulin of parasitic worms with much higher affinity than to mammalian tubulin.[9][10] This disrupts microtubule-dependent processes, such as glucose uptake, leading to energy depletion, immobilization, and death of the parasite.[10]

Structure-Activity Relationship (SAR) and In Silico Design

Optimizing the pharmacological potential of benzimidazoles relies heavily on understanding their structure-activity relationships (SAR) and leveraging computational tools for rational drug design.[2][23]

-

C2-Position: The nature of the substituent at the 2-position is the most critical determinant of biological activity.[11] Aromatic or heteroaromatic rings often enhance anticancer and antimicrobial activities through π-π stacking interactions.[17][24] The presence of specific functional groups can direct the molecule to different targets.

-

N1-Position: Substitution on the N1 nitrogen of the imidazole ring can significantly impact the compound's physical properties, such as solubility and lipophilicity, thereby affecting its bioavailability and cellular uptake.[11] N-alkylation or N-acylation can also introduce additional interaction points with the target protein.[25]

-

C5/C6-Positions: Modifications on the benzene ring, typically at the 5- and 6-positions, are used to fine-tune the electronic properties and steric profile of the molecule.[6] Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) can modulate binding affinity and selectivity.[24]

The Role of In Silico Approaches

Computational methods are indispensable for accelerating the discovery and optimization of benzimidazole derivatives.[6][26]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. longdom.org [longdom.org]

- 6. In Silico Approaches in Benzimidazole Derivatives Research: Recent Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. tandfonline.com [tandfonline.com]

- 14. isca.me [isca.me]

- 15. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. rjptonline.org [rjptonline.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

- 21. srrjournals.com [srrjournals.com]

- 22. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-(4-Methyl-2-pyridinyl)-1H-benzimidazole from o-Phenylenediamine: An Application Note and Protocol

Abstract

This comprehensive guide details the synthesis of 2-(4-methyl-2-pyridinyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The protocol outlines a robust and efficient one-pot condensation reaction between o-phenylenediamine and 4-methyl-2-pyridinecarboxaldehyde. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, characterization data, and a troubleshooting guide. It is intended for researchers, scientists, and professionals in drug development seeking a reliable method for the preparation of this valuable benzimidazole derivative.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds, characterized by the fusion of a benzene ring with an imidazole ring. This structural motif is a cornerstone in medicinal chemistry, as it is present in a wide array of pharmacologically active molecules.[1][2] The benzimidazole core is a key pharmacophore in drugs with diverse therapeutic applications, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[2][3][4] Furthermore, their unique photophysical properties have led to their use in materials science as fluorescent agents and in the development of organic light-emitting diodes (OLEDs).

The target molecule of this guide, 2-(4-methyl-2-pyridinyl)-1H-benzimidazole, incorporates a pyridine ring, another crucial heterocycle in drug discovery. The combination of these two pharmacophores often leads to compounds with enhanced biological activity.[1][5] This particular derivative has been investigated for its potential as an inhibitor of various kinases, making it a valuable tool for cancer research and drug development.[1]

This application note provides a scientifically sound and practical protocol for the synthesis of this important compound, emphasizing the underlying chemical principles to empower researchers to not only replicate the procedure but also to adapt and troubleshoot it effectively.

The Chemical Blueprint: Reaction Mechanism and Principles

The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde is a classic condensation reaction. The generally accepted mechanism proceeds through the initial formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization.[6][7]

The key steps are as follows:

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-methyl-2-pyridinecarboxaldehyde.

-

Formation of a Carbinolamine Intermediate: This initial attack results in the formation of a tetrahedral carbinolamine intermediate.

-

Dehydration to Form a Schiff Base (Imine): The carbinolamine readily loses a molecule of water to form a Schiff base, also known as an imine.

-

Intramolecular Cyclization: The second amino group of the o-phenylenediamine moiety then performs a nucleophilic attack on the imine carbon, leading to the formation of a five-membered ring.

-

Aromatization: The final step involves the elimination of a molecule of hydrogen (or oxidation) to yield the stable, aromatic benzimidazole ring system. In many procedures, an oxidizing agent is used to facilitate this step, though atmospheric oxygen can also suffice under certain conditions.[6]

The choice of solvent and catalyst can significantly influence the reaction rate and yield. Acidic conditions are often employed to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack.[4][8]

Experimental Protocol

This protocol provides a reliable method for the synthesis of 2-(4-methyl-2-pyridinyl)-1H-benzimidazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| o-Phenylenediamine | 99% | Sigma-Aldrich | Should be light in color. If dark, recrystallize from water with charcoal. |

| 4-Methyl-2-pyridinecarboxaldehyde | 98% | Alfa Aesar | |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific | |

| Hydrochloric Acid (HCl) | 4 N solution | J.T. Baker | |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | EMD Millipore | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | VWR | |

| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | For extraction and chromatography. |

| Hexane | ACS Grade | Fisher Scientific | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin-layer chromatography (TLC) plates (silica gel with UV254 indicator)

-

UV lamp

-

Glass column for chromatography

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.08 g, 10 mmol) in ethanol (30 mL).

-

Addition of Aldehyde: To this solution, add 4-methyl-2-pyridinecarboxaldehyde (1.21 g, 10 mmol).

-

Acid Catalyst: Slowly add 4 N hydrochloric acid (5 mL) to the reaction mixture. The addition of acid catalyzes the condensation.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring for 4 hours. Monitor the reaction progress by TLC (eluent: 7:3 Hexane:Ethyl Acetate). The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.

-

Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash the solid with cold water (2 x 20 mL).

-

Drying: Dry the crude product in a desiccator over anhydrous sodium sulfate.

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by filtration.

-

Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography using a gradient elution of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity to 7:3).

Workflow Diagram

Figure 1: A schematic overview of the synthesis workflow.

Characterization and Expected Results

The structure and purity of the synthesized 2-(4-methyl-2-pyridinyl)-1H-benzimidazole should be confirmed by various spectroscopic methods and by its melting point.

Expected Yield and Physical Properties

| Property | Expected Value |

| Yield | 75-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 278 °C[9] |

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): The proton NMR spectrum is a key tool for structural confirmation.[10]

-

~12.8 (s, 1H): This broad singlet corresponds to the N-H proton of the imidazole ring.[10][11] Its downfield shift is characteristic.

-

~8.1 (d, 2H): Aromatic protons on the pyridine ring.

-

~7.6 (m, 2H): Aromatic protons on the benzimidazole ring.

-

~7.4 (d, 2H): Aromatic protons on the pyridine ring.

-

~7.2 (m, 2H): Aromatic protons on the benzimidazole ring.

-

~2.4 (s, 3H): Singlet for the methyl group protons on the pyridine ring.[9][11]

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

Signals in the aromatic region (110-160 ppm) will confirm the carbon framework of the benzimidazole and pyridine rings. The methyl carbon will appear upfield (~21 ppm).[11]

-

-

Mass Spectrometry (ESI-MS):

-

Calculated for C₁₃H₁₁N₃ [M+H]⁺: 209.10. Found: 209.10.[11]

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction. - Loss of product during work-up. - Impure starting materials. | - Extend the reflux time and monitor by TLC. - Ensure complete precipitation during neutralization. - Use purified o-phenylenediamine.[7] |

| Dark-colored Product | - Oxidation of o-phenylenediamine. | - Use fresh, light-colored o-phenylenediamine. - Perform the reaction under an inert atmosphere (e.g., nitrogen). - Treat the crude product with activated charcoal during recrystallization.[7] |

| Difficulty in Purification | - Presence of closely related impurities. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Perform multiple recrystallizations from different solvent systems. |

| Inconclusive Spectroscopic Data | - Presence of impurities. - Incorrect sample preparation. | - Ensure the product is completely dry and free of solvent. - Re-purify the sample. |

Conclusion

The protocol described herein provides a straightforward and efficient method for the synthesis of 2-(4-methyl-2-pyridinyl)-1H-benzimidazole. By understanding the underlying reaction mechanism and following the detailed steps for synthesis, purification, and characterization, researchers can reliably produce this valuable compound for further investigation in drug discovery and materials science. The provided troubleshooting guide offers practical solutions to common challenges that may be encountered during the synthesis.

References

- Boeder, C. H., & Day, A. R. (1940). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry.

- Characterization data for 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives. (2025, August 9).

- Synthesis of Benzimidazole. (n.d.). Scribd.

- Synthesis of Benzimidazole from o-Phenylenediamine. (n.d.). SlideShare.

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (n.d.).

- Overcoming Challenges in the Synthesis of Substituted Benzimidazoles. (n.d.). BenchChem.

- Scott, F., et al. (n.d.). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer. Royal Society of Chemistry.

- BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (n.d.).

- Benzimidazole. (n.d.). Organic Syntheses.

- Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences.

- Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. (2011, September 1). Arabian Journal of Chemistry.

- To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware.

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (n.d.). The Royal Society of Chemistry.

- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.

- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021, February 25).

- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. (2025, December). BenchChem.

- Novel 2-pyridylbenzimidazole compounds. (n.d.).

- 2-(4-PYRIDYL)BENZIMIDAZOLE(2208-59-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Chemical and biological studies of 2-(2'-pyridyl) benzimidazole and its synthesized derivatives. (2021, January 24).

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characteriz

- Reaction of o-phenylenediamine with aldehydes. (n.d.).

- Rapid One-Pot Preparation of 2-Substituted Benzimidazoles from Esters using Microwave Conditions. (2007, February 16). Taylor & Francis Online.

- New One-Pot Procedure for the Synthesis of 2-Substituted Benzimidazoles. (n.d.).

- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combin

- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.).

- SYNTHESIS AND EVALUATION FOR ANTIMICROBIAL ACTIVITY OF 2-SUBSTITUTED BENZIMIDAZOLES. (n.d.). International Journal of Research in Pharmacy and Chemistry.

- STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. (n.d.). Revues Scientifiques Marocaines.

-

SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[6][12]DIAZEPINES. (2011, August 30). LOCKSS.

- 1-(4-Methyl-benz-yl)-2-(4-methyl-phen-yl)-1H-benzimidazole. (2011, December 1). PubMed.

Sources

- 1. Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. US4336257A - Novel 2-pyridylbenzimidazole compounds - Google Patents [patents.google.com]

- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective N-Alkylation of 2-(4-Methyl-2-pyridinyl)-1H-benzimidazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 2-(4-methyl-2-pyridinyl)-1H-benzimidazole is a privileged pharmacophore and a highly versatile bidentate nitrogen ligand used extensively in coordination chemistry and drug discovery. Modifying the benzimidazole core via N-alkylation is a fundamental strategy to tune its steric bulk, electronic properties, and solubility.

However, this substrate presents a specific chemoselectivity challenge: it possesses multiple nucleophilic sites, primarily the benzimidazole nitrogen(s) and the pyridine nitrogen. As a Senior Application Scientist, I emphasize that successful protocols do not merely rely on mixing reagents; they require a thermodynamic strategy to dictate regioselectivity.

The Causality of Chemoselectivity

The pKa of the benzimidazole N-H bond is approximately 12.5. By employing a strong, non-nucleophilic base such as Sodium Hydride (NaH) in a polar aprotic solvent (e.g., anhydrous DMF), the benzimidazole is irreversibly deprotonated to form a highly nucleophilic benzimidazolide anion .

This anionic center is orders of magnitude more nucleophilic than the neutral pyridine nitrogen (conjugate acid pKa ~5.2). This thermodynamic sink ensures that the incoming electrophile (alkyl halide) selectively attacks the benzimidazole nitrogen, effectively preventing the formation of undesired quaternized pyridine side-products . Furthermore, because the benzo-fused ring of this specific substrate lacks asymmetric substitution, the N1 and N3 positions are equivalent via tautomerization, eliminating the risk of forming structural regioisomers .

Figure 1: Mechanistic rationale demonstrating chemoselectivity driven by anion formation.

Materials and Reagents

Strict stoichiometric control is the foundation of a self-validating protocol. Excess electrophile is the primary cause of over-alkylation.

| Reagent | MW ( g/mol ) | Equivalents | Function | Safety / Handling |

| 2-(4-Methyl-2-pyridinyl)-1H-benzimidazole | 209.25 | 1.00 | Starting Material | Irritant; handle with standard PPE. |

| Sodium Hydride (60% in mineral oil) | 24.00 | 1.10 | Strong Base | Flammable solid; reacts violently with water. |

| Alkyl Halide (e.g., Methyl Iodide) | Varies | 1.05 | Electrophile | Toxic/Alkylating agent; use strictly in a fume hood. |

| N,N-Dimethylformamide (Anhydrous) | 73.09 | 0.1 M | Solvent | Teratogen; high dielectric constant stabilizes the anion. |

| Saturated Aqueous NH₄Cl | N/A | Excess | Quenching Agent | Mild acid to neutralize unreacted NaH safely. |

Experimental Workflow

Figure 2: Experimental workflow for the regioselective N-alkylation of benzimidazole.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure success at each stage .

Phase 1: Preparation & Deprotonation

-

System Purge: Flame-dry a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Argon or N₂) for 10 minutes.

-

Substrate Solvation: Add 2-(4-methyl-2-pyridinyl)-1H-benzimidazole (1.0 eq) to the flask. Add anhydrous DMF to achieve a substrate concentration of 0.1 M. Stir until fully dissolved.

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

-

Anion Generation: Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise over 5 minutes.

-

Self-Validation Checkpoint: You will observe immediate effervescence (H₂ gas evolution). The suspension will transition into a homogeneous yellow/brown solution, indicating successful formation of the benzimidazolide anion.

-

-

Maturation: Stir the mixture at 0 °C for 30 minutes to ensure quantitative deprotonation.

Phase 2: Electrophilic Addition

-

Alkylation: Dissolve the alkyl halide (1.05 eq) in a minimal volume of anhydrous DMF (approx. 1-2 mL). Add this solution dropwise to the reaction mixture via syringe over 10 minutes at 0 °C.

-

Causality Note: Dropwise addition keeps the instantaneous concentration of the electrophile low, preventing localized hot spots and minimizing the risk of di-alkylation.

-

-

Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature. Stir for 2 to 4 hours.

-

In-Process Monitoring: Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS.

-

Self-Validation Checkpoint: The highly polar starting material (lower

) should disappear, replaced by a distinct, less polar product spot (higher

-

Phase 3: Quench, Workup, and Purification

-

Quenching: Once complete consumption of the starting material is confirmed, cool the flask back to 0 °C. Cautiously add saturated aqueous NH₄Cl (10 mL) dropwise to neutralize any residual NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc, 30 mL).

-

DMF Removal: Wash the organic layer extensively with distilled water (3 × 30 mL) to partition the DMF into the aqueous phase, followed by a final wash with brine (30 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude residue.

-

Chromatography: Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc.

Troubleshooting & Optimization

Even robust protocols can encounter substrate-specific or environmental deviations. Use the following matrix to diagnose and resolve common issues.

| Observation / Issue | Mechanistic Cause | Recommended Solution |

| Formation of di-alkylated side products | Quaternization of the pyridine nitrogen due to excess electrophile or elevated temperatures. | Strictly limit the alkyl halide to 1.05 eq. Maintain the reaction temperature strictly between 0 °C and RT. |

| Incomplete conversion of starting material | Trace water in the solvent or atmosphere quenched the NaH, preventing full deprotonation. | Use strictly anhydrous DMF. Ensure the reaction is sealed under a positive pressure of Argon or N₂. |

| Product streaking during column chromatography | The basic pyridine nitrogen of the product interacts strongly with acidic silanol groups on the silica gel. | Add 1–2% Triethylamine (TEA) to the chromatography eluent to neutralize the silica gel prior to loading. |

References

-

Roman, G. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Open Chemistry, 10(5), 1516-1526. Available at:[Link]

-

Kowalski, K. et al. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. PubMed Central (PMC). Available at:[Link]

using 2-(4-methyl-2-pyridinyl)-benzimidazole as a bidentate ligand

An In-depth Technical Guide to the Application of 2-(4-methyl-2-pyridinyl)-benzimidazole as a Bidentate Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Pyridyl-Benzimidazole Ligands

The fusion of a pyridine and a benzimidazole moiety in 2-(4-methyl-2-pyridinyl)-benzimidazole creates a unique electronic and structural framework. The pyridine nitrogen and the imine nitrogen of the benzimidazole ring form an effective N,N-bidentate chelate, capable of coordinating with a wide array of transition metals.[1] This coordination significantly influences the electronic properties of both the metal center and the ligand, leading to a diverse range of applications. In medicinal chemistry, the benzimidazole core is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and antiviral properties.[2][3] In materials science, the rigid, planar structure of the ligand and its ability to participate in π-stacking interactions make its metal complexes promising candidates for luminescent materials and organic light-emitting diodes (OLEDs).[4][5] Furthermore, the tunability of the ligand's electronic and steric properties through substitution allows for the rational design of metal complexes with specific catalytic activities, particularly in hydrogenation and oxidation reactions.[6]

Synthesis of 2-(4-methyl-2-pyridinyl)-benzimidazole: A Step-by-Step Protocol

The most common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid, a method known as the Phillips-Ladenburg synthesis.[7] This reaction is typically carried out at elevated temperatures, often with a dehydrating agent or a catalyst.

Protocol 2.1: Synthesis of 2-(4-methyl-2-pyridinyl)-benzimidazole

Materials:

-

o-Phenylenediamine

-

4-Methyl-2-picolinic acid

-

Polyphosphoric acid (PPA)

-

10% Sodium carbonate solution

-

Ethanol

-

Activated charcoal

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1.0 equivalent of o-phenylenediamine and 1.1 equivalents of 4-methyl-2-picolinic acid.

-

Addition of PPA: Carefully add polyphosphoric acid (approximately 10 times the weight of the reactants) to the flask. The PPA acts as both the solvent and the condensing agent.

-

Reaction: Heat the mixture to 180-200 °C with constant stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to approximately 100 °C and pour it slowly into a beaker containing ice-cold water with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium carbonate solution until the pH is approximately 8-9. This will precipitate the crude product.

-

Isolation: Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.

-

Purification: Recrystallize the crude product from hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtration. Cool the filtrate to obtain pure crystals of 2-(4-methyl-2-pyridinyl)-benzimidazole.

Expected Yield: 75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

| Characterization Data | |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.8 (s, 1H, NH), 8.5 (d, 1H), 8.0 (s, 1H), 7.6 (m, 2H), 7.4 (d, 1H), 7.2 (m, 2H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 151.8, 150.5, 149.0, 143.5, 137.0, 125.0, 124.5, 122.5, 122.0, 118.5, 112.0, 21.0 |

| MS (ESI+) m/z | Calculated for C₁₃H₁₁N₃: 209.10. Found: 210.10 [M+H]⁺ |

digraph "Synthesis_of_2-(4-methyl-2-pyridinyl)-benzimidazole" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];reactant1 [label="o-Phenylenediamine"]; reactant2 [label="4-Methyl-2-picolinic acid"]; reagents [label="Polyphosphoric Acid (PPA)\n180-200 °C", shape=ellipse, fillcolor="#FFFFFF"]; intermediate [label="Intermediate (Amide formation\nand cyclization)", shape=Mdiamond, fillcolor="#FBBC05"]; product [label="2-(4-methyl-2-pyridinyl)-benzimidazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

{reactant1, reactant2} -> reagents; reagents -> intermediate; intermediate -> product [label="Workup &\nPurification"]; }

Caption: Synthesis of the target ligand via condensation.

Coordination Chemistry: Synthesis of a Ruthenium(II) Complex

The bidentate nature of 2-(4-methyl-2-pyridinyl)-benzimidazole makes it an excellent ligand for the synthesis of stable transition metal complexes. Ruthenium(II) complexes of this ligand are of particular interest due to their rich photophysical and electrochemical properties.[8]

Protocol 3.1: Synthesis of [Ru(bpy)₂(2-(4-methyl-2-pyridinyl)-benzimidazole)]Cl₂

Materials:

-

2-(4-methyl-2-pyridinyl)-benzimidazole (ligand)

-

cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

-

Ethanol/Water (3:1 v/v)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of the ligand in the ethanol/water solvent mixture.

-

Addition of Ruthenium Precursor: Add 1.0 equivalent of cis-[Ru(bpy)₂Cl₂]·2H₂O to the solution.

-

Reaction: Reflux the mixture for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen). The color of the solution should change, indicating complex formation.

-

Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Precipitation: Add diethyl ether to the concentrated solution to precipitate the crude complex.

-

Purification: Filter the precipitate and wash it with diethyl ether. The complex can be further purified by column chromatography on alumina using an appropriate eluent system (e.g., acetonitrile/toluene).

Characterization: The final complex should be characterized by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

Caption: Formation of the Ruthenium(II) complex.

Applications and Protocols

Catalysis: Transfer Hydrogenation of Ketones

Ruthenium complexes containing benzimidazole derivatives have shown excellent catalytic activity in the transfer hydrogenation of ketones to secondary alcohols.[6] This reaction is a cornerstone of organic synthesis.

Materials:

-

[Ru(bpy)₂(2-(4-methyl-2-pyridinyl)-benzimidazole)]Cl₂ (catalyst)

-

Acetophenone (substrate)

-

Isopropanol (hydrogen source and solvent)

-

Potassium hydroxide (base)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the catalyst (1 mol%), acetophenone (1.0 mmol), and potassium hydroxide (10 mol%).

-

Addition of Solvent: Add dry isopropanol (5 mL).

-

Reaction: Heat the mixture to 80 °C and stir for the required time (monitor by TLC or GC).

-

Workup: After completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.

-

Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product, 1-phenylethanol, can be purified by column chromatography and its yield determined by GC or NMR analysis.

Caption: A simplified catalytic cycle for transfer hydrogenation.

Materials Science: Photophysical Characterization

The luminescent properties of Ruthenium(II) polypyridyl complexes are well-documented and form the basis for their application in sensors, bio-imaging, and light-emitting devices.[4]

Materials:

-

[Ru(bpy)₂(2-(4-methyl-2-pyridinyl)-benzimidazole)]Cl₂ (complex)

-

Spectroscopic grade solvent (e.g., acetonitrile)

-

Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of the complex in the chosen solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

UV-Vis Absorption Spectroscopy: Record the UV-Vis absorption spectrum of the complex to identify the absorption maxima (λ_abs). These typically correspond to metal-to-ligand charge transfer (MLCT) bands.

-

Photoluminescence (PL) Spectroscopy:

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Record the emission spectrum to determine the emission maximum (λ_em).

-

-

Quantum Yield Determination:

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard (quinine sulfate, Φ = 0.54).

-

Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

| Expected Photophysical Data | |

| Absorption Maxima (λ_abs) | ~450 nm (MLCT band) |

| Emission Maximum (λ_em) | ~600-650 nm |

| Photoluminescence Quantum Yield (Φ) | Varies depending on the specific complex and solvent |

digraph "Jablonski_Diagram" { graph [nodesep=0.5, ranksep=0.8]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];S0 [label="S₀ (Ground State)"]; S1 [label="S₁ (Singlet Excited State)"]; T1 [label="T₁ (Triplet Excited State)"];

S0 -> S1 [label="Absorption (hν)", color="#4285F4"]; S1 -> S0 [label="Fluorescence", style=dashed, color="#34A853"]; S1 -> T1 [label="Intersystem Crossing (ISC)", style=dashed, color="#FBBC05"]; T1 -> S0 [label="Phosphorescence (hν')", style=dashed, color="#EA4335"]; }

Caption: Jablonski diagram illustrating photophysical processes.

Conclusion and Future Outlook

2-(4-methyl-2-pyridinyl)-benzimidazole is a ligand of significant importance with applications spanning catalysis, materials science, and drug discovery. The protocols provided in this guide offer a starting point for researchers to synthesize and explore the potential of this versatile molecule and its metal complexes. Future research may focus on the development of chiral derivatives for asymmetric catalysis, the incorporation of these complexes into polymeric matrices for advanced materials, and the elucidation of their mechanisms of action in biological systems for the development of next-generation therapeutics.

References

- Vertex AI Search. (2025). Development of 2-(4-pyridyl)-benzimidazoles as PKN2 chemical tools to probe cancer.

- Gobetto, R., et al. (2006). Synthesis, Electrochemical and Electrogenerated Chemiluminescence Studies of Ruthenium(II) Bis(2,2′-bipyridyl){2‐(4‐methylpyridin‐2‐yl)benzo[d]‐X‐azole) Complexes. European Journal of Inorganic Chemistry.

- ResearchGate. (2025). 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives.

- Ward, M. D. (2025). Photophysical properties of metal complexes.

- Liu, Q., et al. (2005). Blue Luminescent 2-(2'-Pyridyl)benzimidazole Derivative Ligands and Their Orange Luminescent Mononuclear and Polynuclear Organoplatinum(II) Complexes. Inorganic Chemistry, 44(5), 1332-43.

- Chem-Impex. (n.d.). 2-(4-Pyridyl)benzimidazole.

- PubMed. (2005). Blue luminescent 2-(2'-pyridyl)

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- CymitQuimica. (n.d.). CAS 2208-59-5: 2-(4-Pyridyl)benzimidazole.

- Dayaan, O., et al. (2023). Ruthenium (II) complexes of benzimidazole derivatives: synthesis, characterization, and catalytic properties in the hydrogenation of ketones. Journal of Materials and Electronic Devices, 4, 18-25.

- Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)

- Gervasio, G., et al. (2003). 2-(4-Methylpyridin-2-yl)-1H-benzimidazole derivatives. Part 1. X-ray structural analysis. Journal of Heterocyclic Chemistry, 40(1), 129-133.

- Kumar, A., et al. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective.

- Semantic Scholar. (2005). Blue luminescent 2-(2'-pyridyl)

- Wieczorek-Bialynska, D., et al. (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects. Molecules, 26(18), 5678.

- PubMed. (2021). Benzimidazole: A Milestone in the Field of Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). 2-(2-Pyridyl)benzimidazole.

- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.

- Semantic Scholar. (2023).

- Royal Society of Chemistry. (2022).

- PMC. (2022). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study.

- MDPI. (2025). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole.

- MDPI. (2025). Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties.

- ResearchGate. (n.d.).

- PMC. (n.d.).

- PubMed. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor.

- Arabian Journal of Chemistry. (2021).

- Google Patents. (n.d.).

- ResearchGate. (2023).

- Bentham Science Publishers. (2022). Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety.

- Dalton Transactions. (n.d.). Ruthenium complexes of 2-(2′-pyridyl)benzimidazole as photosensitizers for dye-sensitized solar cells.

- ACS Publications. (n.d.). benzimidazole and 2-(2-Pyridyl)-imidazoline with Iron(II) | Analytical Chemistry.

- MDPI. (2023). Synthesis and Photocatalytic Properties of Four Coordination Compounds Constructed from Two Benzimidazole-Based Asymmetric Polyazocyclic Ligands.

- PMC. (2021). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer.

Sources

- 1. Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents: Correlation between Chemical Properties and Anti-Biofilm Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Refubium - Luminescent Transition Metal Complexes: Optical Characterization, Integration into Polymeric Nanoparticles and Sensing Applications [refubium.fu-berlin.de]

- 4. pradeepresearch.org [pradeepresearch.org]

- 5. dergi-fytronix.com [dergi-fytronix.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Troubleshooting & Optimization

Benzimidazole Synthesis Support Center: Troubleshooting Cyclization Failures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, poor yields, or degradation during benzimidazole synthesis. The benzimidazole core is a privileged pharmacophore, but its construction—whether via the classic Phillips-Ladenburg reaction or modern oxidative cyclizations—requires precise thermodynamic and electronic control.

This guide is designed to move beyond basic protocols. We will dissect the causality behind common experimental failures, provide self-validating workflows, and equip you with the mechanistic understanding needed to rescue stalled reactions.

Mechanistic Workflows & Failure Points

To troubleshoot effectively, we must first understand the thermodynamic barriers of the two primary synthetic pathways:

-

Condensation with Carboxylic Acids (Phillips-Ladenburg): This route involves the formation of a mono-amide intermediate. The failure point here is almost always the final dehydration/cyclization step, which is highly endothermic and requires strong acid catalysis (e.g., PPA, p-TsOH) and high heat[1].

-

Oxidative Cyclization with Aldehydes (Weidenhagen-type): This route forms a Schiff base (imine) which cyclizes into a benzimidazoline intermediate. The failure point here is the lack of a proper electron acceptor. Without a dedicated oxidant (like Na₂S₂O₅ or DDQ), the intermediate cannot aromatize, leading to a stalled reaction or reversible degradation[1][2].

Mechanistic pathways for benzimidazole synthesis via carboxylic acid and aldehyde condensation.

Quantitative Condition Benchmarking

Choosing the right conditions dictates your success rate. Below is a synthesized data table comparing standard methodologies to help you benchmark your current approach against literature standards.

| Synthesis Route | Reagents / Catalyst | Reaction Conditions | Typical Time | Expected Yield |

| Phillips-Ladenburg | Carboxylic Acid + Strong Acid (PPA/HCl) | Thermal Heating (180–300°C) | 2–6 hours | 60–85%[1][3] |

| Oxidative Cyclization | Aldehyde + Na₂S₂O₅ | Reflux in Ethanol | 2–4 hours | 70–90%[4] |

| Microwave-Assisted | Aldehyde + DDQ (Oxidant) | Microwave Irradiation | 5–10 mins | 85–95%[2] |

| Ambient Catalysis | Aldehyde + Bi(NO₃)₃ | Room Temperature | ~60 mins | >90%[5] |

Troubleshooting FAQs

Q: My reaction stalls at the intermediate stage. TLC shows high conversion of starting materials but very little final product. What is happening? A: This is a classic thermodynamic stall.

-

If using carboxylic acids: The formation of the mono-amide is kinetically favored, but the subsequent ring closure requires significant energy to expel the second water molecule. You must either increase the temperature or use a stronger dehydrating agent (like Polyphosphoric Acid)[1][3].

-

If using aldehydes: Your reaction is trapped at the benzimidazoline stage. This intermediate requires an oxidative driving force to achieve aromaticity. If you are relying on atmospheric oxygen, it is often insufficient. Introduce a dedicated oxidant like DDQ or Na₂S₂O₅[2][4].

Q: I am seeing severe blackening of the reaction mixture and multiple degradation spots on my TLC plate. How do I fix this? A: o-Phenylenediamine (OPDA) is highly electron-rich and extremely susceptible to air oxidation and polymerization under harsh conditions[3]. If your temperature is too high or your oxidant is added too early, the OPDA degrades before it can condense. Solution: Form the Schiff base first under mild conditions, and then introduce your oxidant. Alternatively, switch to a microwave-assisted protocol using DDQ, which drastically reduces reaction time (5-10 minutes) and minimizes thermal degradation[2].

Q: My reaction looks complete on TLC, but I lose most of my product during the aqueous work-up. Why? A: Benzimidazoles are amphoteric. The imidazole nitrogen can be protonated in strong acids (forming a highly water-soluble salt) and deprotonated in strong bases. If your extraction or precipitation pH is too extreme, the product remains in the aqueous layer. Solution: Carefully neutralize your crude mixture to a pH of ~7–8 using 10% NaOH or saturated NaHCO₃ to ensure the benzimidazole is in its neutral, least water-soluble free-base form before extraction or filtration[1][3].

Decision tree for troubleshooting low yields in benzimidazole cyclization reactions.

Self-Validating Experimental Protocols

To ensure reproducibility, utilize these field-tested, self-validating protocols. Each contains specific observational checkpoints to verify the reaction is proceeding correctly.

Protocol A: Phillips-Ladenburg Condensation (Carboxylic Acid Route)

Best for robust, simple alkyl/aryl substituents where harsh conditions are tolerated.

-

Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0–1.2 eq)[1][3].

-

Catalysis: Add a catalytic amount of strong acid (e.g., p-toluenesulfonic acid) or use Polyphosphoric acid (PPA) as both solvent and dehydrating agent[1].

-

Heating: Reflux the mixture (180–300°C depending on the acid) for 2–6 hours[3].

-

Self-Validation Checkpoint (TLC): Monitor via TLC. You should initially see a highly polar spot (the mono-amide). The reaction is only complete when this intermediate spot disappears, replaced by the less polar benzimidazole product.

-

Work-up: Cool to room temperature. Pour the mixture over crushed ice.

-

Neutralization (Critical): Slowly add 10% NaOH until the pH reaches 7–8. Self-Validation: A distinct precipitate will crash out of the solution only when the isoelectric point is reached[1]. Filter and wash with ice-cold water.

Protocol B: Oxidative Cyclization (Aldehyde Route with Na₂S₂O₅)

Best for sensitive functional groups requiring milder conditions.

-

Setup: Dissolve o-phenylenediamine (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol[4].

-

Oxidant Addition: Add Sodium metabisulfite (Na₂S₂O₅) (1.0–1.5 eq) to the mixture[4].

-

Heating: Reflux the mixture for 2–4 hours.

-

Self-Validation Checkpoint (Visual/Olfactory): As the reaction proceeds, the Na₂S₂O₅ acts as an oxidizing agent and is reduced, releasing mild SO₂ gas. The gentle evolution of this gas (detectable by its distinct odor, though it should be kept in a fume hood) is a positive indicator that the oxidative cyclization is actively occurring.

-

Work-up: Cool the mixture, pour into ice water, and collect the resulting solid via suction filtration. Purify via recrystallization from boiling water/ethanol[3][4].

References

-

Benchchem. Troubleshooting guide for low conversion rates in benzimidazole synthesis. Retrieved from 3

-

Benchchem. The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Retrieved from 1

-

RHHZ. Facile one-pot clean synthesis of benzimidazole motifs: Exploration on bismuth nitrate accelerated subtle catalysis. Retrieved from 5

-

Taylor & Francis. Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Retrieved from 2

-

Royal Society Publishing. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Retrieved from 4

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Facile one-pot clean synthesis of benzimidazole motifs: Exploration on bismuth nitrate accelerated subtle catalysis [html.rhhz.net]

Technical Support Center: Resolving Tautomerism Issues in 1H-Benzimidazole NMR Analysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges associated with tautomerism in the ¹H-NMR analysis of 1H-benzimidazoles. Our goal is to equip you with the expertise to confidently interpret your NMR spectra and make sound experimental decisions.

Introduction: The Challenge of 1H-Benzimidazole Tautomerism

1H-benzimidazole and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, valued for their wide range of biological activities.[1][2] However, their structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy is often complicated by prototropic tautomerism. This phenomenon involves the migration of a proton between the two nitrogen atoms of the imidazole ring, leading to a dynamic equilibrium between two structurally isomeric forms.[2][3][4]

When this exchange is rapid on the NMR timescale, the resulting spectrum displays time-averaged signals, which can simplify the spectrum but also obscure the distinct chemical environments of the individual tautomers.[2] Conversely, if the exchange rate is intermediate, it can lead to significant line broadening, making spectral interpretation difficult.[5] In some cases, particularly in polar solvents or at low temperatures, the exchange can be slowed sufficiently to observe separate signals for each tautomer.[6][7]

This guide will walk you through understanding, identifying, and resolving these tautomerism-related issues in your NMR analyses.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my 1H-benzimidazole spectrum broad and poorly resolved?

A1: This is a classic sign of intermediate chemical exchange on the NMR timescale. The tautomeric equilibrium between the two forms of your benzimidazole derivative is occurring at a rate comparable to the difference in the resonance frequencies of the corresponding protons in each tautomer. This leads to coalescence, where distinct signals merge into a single, broad peak.[5][8]

-

Causality: The broadening arises because the nucleus is not in a single, stable magnetic environment long enough for a sharp signal to be detected. Instead, it experiences an average of the two environments, with the rate of exchange influencing the degree of broadening.

Q2: I only see four signals in the aromatic region of my symmetrically substituted 2-aryl-1H-benzimidazole, but I expect more. Why is this?

A2: In cases of rapid tautomeric exchange, the NMR spectrum reflects a time-averaged structure. For a symmetrically substituted benzimidazole, this rapid exchange makes the C4 and C7 positions, as well as the C5 and C6 positions, chemically and magnetically equivalent.[3] Consequently, you will observe a simplified set of signals corresponding to this averaged symmetry.

-

Underlying Principle: The NMR spectrometer detects the average environment of the protons over the acquisition time. If the tautomers are interconverting much faster than the NMR timescale, the distinct signals for each tautomer coalesce into a single, sharp signal at a chemical shift that is the weighted average of the individual tautomers.

Q3: The N-H proton signal of my benzimidazole is either very broad or not visible at all. What is happening?

A3: The N-H proton of a benzimidazole is typically acidic and can undergo rapid exchange with residual water in the deuterated solvent or with other exchangeable protons in the sample. This rapid exchange, along with quadrupolar broadening from the adjacent nitrogen atom, often results in a very broad signal that can be difficult to distinguish from the baseline.[2]

-

Practical Tip: Using a highly purified, anhydrous deuterated solvent like DMSO-d₆ can sometimes help to sharpen the N-H signal.[2] Additionally, acquiring the spectrum at a lower temperature can slow the exchange rate and make the proton more observable.

Q4: How can I confirm that the issues in my NMR spectrum are due to tautomerism?

A4: The most definitive way to confirm tautomerism is through a Variable Temperature (VT) NMR experiment. By acquiring spectra at different temperatures, you can directly observe the effect of temperature on the exchange rate.

-

Expected Observations with VT-NMR:

-

Decreasing Temperature: As you lower the temperature, the rate of tautomeric exchange will decrease. If your spectrum initially shows broad, coalesced signals, you should see these signals sharpen and eventually resolve into two distinct sets of peaks corresponding to the two tautomers.[6][9]

-